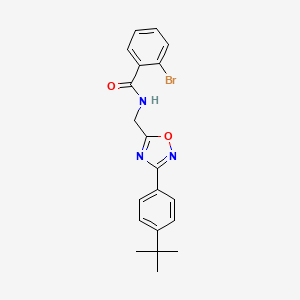
2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is primarily used in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, leading to the disruption of various biological processes. The compound has also been shown to interact with proteins and alter their conformation, leading to changes in their function.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to the reduction of carbon dioxide levels in the body, which may have implications for the treatment of respiratory disorders. Inhibition of cholinesterase activity can lead to the accumulation of acetylcholine, which may have implications for the treatment of Alzheimer's disease. The compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
The advantages of using 2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and selectivity towards specific enzymes. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, the compound has limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the research on 2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential as a diagnostic tool for detecting specific diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a synthetic compound that has potential applications in scientific research. Its inhibitory activity against specific enzymes and its anticancer properties make it a promising candidate for further investigation. However, the compound's potential toxicity and the need for careful handling and storage must be taken into consideration. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of research.
合成方法
The synthesis of 2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a series of chemical reactions. The first step involves the synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, which is then reacted with 3-bromoanisole to form 2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The overall process involves the use of various reagents and solvents and requires careful control of reaction conditions to achieve high yields and purity.
科学研究应用
2-ethoxy-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several potential applications in scientific research. It has been shown to exhibit inhibitory activity against various enzymes, including but not limited to, carbonic anhydrase, cholinesterase, and tyrosinase. This compound has also been investigated for its potential use as an anticancer agent. Moreover, it has been used as a fluorescent probe to study protein-protein interactions and to detect amyloid fibrils.
属性
IUPAC Name |
2-ethoxy-N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-3-30-21-10-5-4-9-20(21)23(28)25-18-8-6-7-17(15-18)24-26-22(27-31-24)16-11-13-19(29-2)14-12-16/h4-15H,3H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJSHEQQYYBLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)

![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)






